(1R,2S)-2-{[2-(trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-{[2-(trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclohexane ring substituted with a carboxylic acid group and an anilino carbonyl group containing a trifluoromethyl substituent. The stereochemistry is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-{[2-(trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the cyclohexane ring, introducing the carboxylic acid group through a series of oxidation reactions. The anilino carbonyl group can be introduced via a coupling reaction with 2-(trifluoromethyl)aniline. The stereochemistry is controlled through the use of chiral catalysts or starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-{[2-(trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Ammonia (NH3), primary amines (RNH2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield esters, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-{[2-(trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and functional groups make it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of trifluoromethyl groups on biological activity. It may also serve as a model compound for investigating the metabolism and pharmacokinetics of related molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drugs, making this compound a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1R,2S)-2-{[2-(trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to proteins and enzymes, potentially inhibiting or modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-{[2-(methyl)anilino]carbonyl}cyclohexanecarboxylic acid: Similar structure but lacks the trifluoromethyl group.
(1R,2S)-2-{[2-(chloro)anilino]carbonyl}cyclohexanecarboxylic acid: Contains a chloro substituent instead of trifluoromethyl.
(1R,2S)-2-{[2-(bromo)anilino]carbonyl}cyclohexanecarboxylic acid: Contains a bromo substituent instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in (1R,2S)-2-{[2-(trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it more effective in various applications.
Properties
IUPAC Name |
(1R,2S)-2-[[2-(trifluoromethyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3/c16-15(17,18)11-7-3-4-8-12(11)19-13(20)9-5-1-2-6-10(9)14(21)22/h3-4,7-10H,1-2,5-6H2,(H,19,20)(H,21,22)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVQBLAIZMVNQY-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.